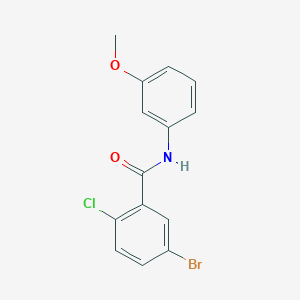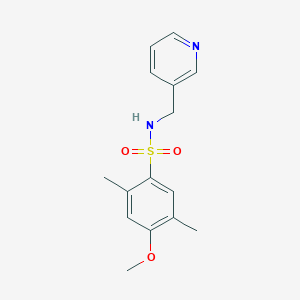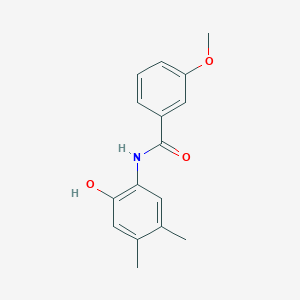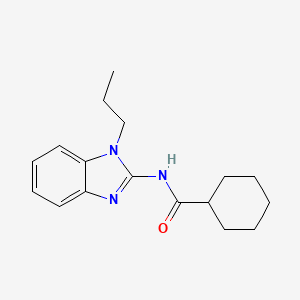
ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide, also known as EOBD, is a synthetic compound that belongs to the class of benzisothiazolones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
作用機序
The mechanism of action of ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It may also act as an antioxidant by scavenging free radicals and preventing lipid peroxidation. The antimicrobial activity of ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has been found to affect various biochemical and physiological processes in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress-induced apoptosis. ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has also been found to inhibit the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can further increase ROS levels. Additionally, ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which can lead to cell death.
実験室実験の利点と制限
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anticancer and antimicrobial activity at low concentrations, making it a cost-effective candidate for drug development. However, ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its activity.
将来の方向性
There are several future directions for the study of ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and microbial infections. Further studies are needed to elucidate its mechanism of action and optimize its activity. Another direction is to explore its potential applications in material science, such as in the development of new polymers and coatings. Additionally, studies are needed to investigate the environmental impact of ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide and its potential toxicity to humans and other organisms.
合成法
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide can be synthesized by the condensation reaction of ethyl 4-amino-3-mercapto-5-ethoxybenzoate with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to give ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has been studied for its potential applications as an anticancer agent, antioxidant, and antimicrobial agent. Studies have shown that ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has shown antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
ethyl 5-ethoxy-1,1,3-trioxo-1,2-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-3-18-8-5-6-10-9(7-8)11(14)13(20(10,16)17)12(15)19-4-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVFOXUJURPLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)S(=O)(=O)N(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6524192 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)


![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
